1-[2-(6,7-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea (Inh-1) is a small molecule inhibitor of bacterial β-glucuronidase. β-glucuronidase is an enzyme produced by gut bacteria that plays a role in the metabolism of certain drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).
1-[2-(6,7-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea (Inh-1) acts by inhibiting bacterial β-glucuronidase in the gut. This inhibition prevents the enzyme from cleaving glucuronide conjugates of certain drugs, such as NSAIDs. This prevents the release of the active drug in the gut, reducing local drug concentrations and thereby mitigating the risk of NSAID-induced enteropathy.
Protection against NSAID-Induced Enteropathy: Studies demonstrate that Inh-1 effectively protects mice against small intestinal injury caused by various carboxylic acid-containing NSAIDs, including indomethacin, ketoprofen, and diclofenac. This protection is attributed to the inhibition of bacterial β-glucuronidase in the gut, which prevents the local release of active NSAIDs.
Pharmacokinetic Studies: Research indicates that Inh-1 has a short half-life (t1/2) of less than one hour and a low absolute bioavailability (F) of 21%. This low bioavailability is primarily due to extensive first-pass metabolism in the liver.
Drug Interaction Studies: Importantly, Inh-1 does not interfere with the hepatobiliary export of glucuronides, indicating a targeted action on bacterial β-glucuronidase without disrupting normal physiological processes.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7